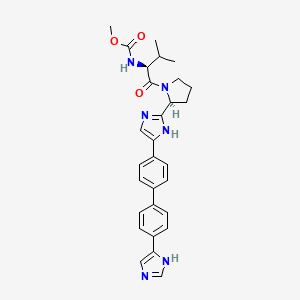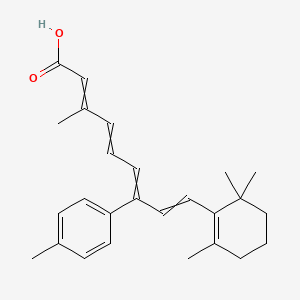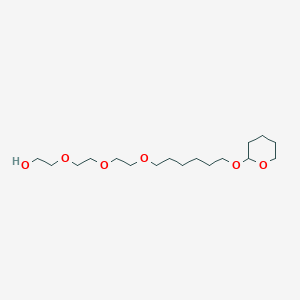
Thp-C4-peg4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thp-C4-peg4: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial in the development of targeted therapy drugs, as they facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thp-C4-peg4 is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the coupling of polyethylene glycol with a tetrahydropyranyl (THP) group and a butyl chain (C4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and drug development .
Análisis De Reacciones Químicas
Types of Reactions: Thp-C4-peg4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Thp-C4-peg4 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Helps in the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Industry: Employed in the production of specialized chemicals and materials for research and development.
Mecanismo De Acción
Thp-C4-peg4 functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparación Con Compuestos Similares
Uniqueness: this compound is unique due to its specific structure, which includes a tetrahydropyranyl group and a butyl chain. This structure provides distinct chemical properties and reactivity, making it suitable for specific applications in PROTAC synthesis and targeted protein degradation .
Propiedades
Fórmula molecular |
C17H34O6 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[2-[2-[6-(oxan-2-yloxy)hexoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H34O6/c18-8-12-20-14-16-21-15-13-19-9-4-1-2-5-10-22-17-7-3-6-11-23-17/h17-18H,1-16H2 |
Clave InChI |
UJQSMPUTLZUENC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


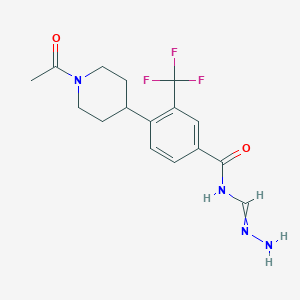
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
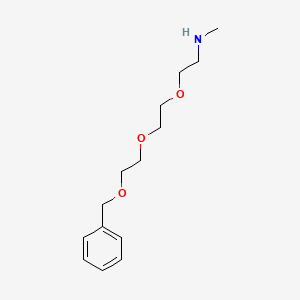


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
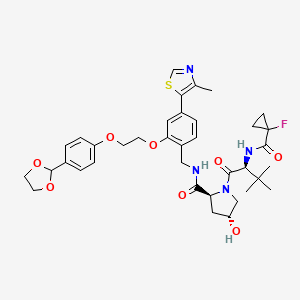
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
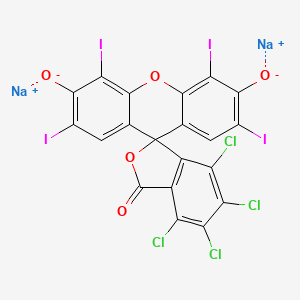
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
